N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-(4-tert-butyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)10-5-7-11(8-6-10)14(9-12(15)16)19(4,17)18/h5-8H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWURIRFCNOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of tert-Butyl Glycinate
The synthesis of glycine derivatives often starts with the preparation of tert-butyl glycinate, which can be achieved through the reaction of glycine with ethyl tert-butyl ester under acidic conditions. This step is crucial for protecting the carboxyl group of glycine.
| Reagent | Quantity | Conditions |
|---|---|---|
| Glycine | - | Acidic conditions |
| Ethyl tert-butyl ester | - | - |
Introduction of the 4-tert-Butylphenyl Group
The introduction of the 4-tert-butylphenyl group typically involves a nucleophilic substitution or a coupling reaction. For example, a protected glycine derivative could react with 4-tert-butylphenyl halide or its equivalent in the presence of a base.
| Reagent | Quantity | Conditions |
|---|---|---|
| Protected glycine derivative | - | Base (e.g., NaH, K2CO3) |
| 4-tert-Butylphenyl halide | - | Solvent (e.g., DMF, THF) |
Addition of the Methylsulfonyl Group
The methylsulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base. This step is typically performed after the introduction of the 4-tert-butylphenyl group.
| Reagent | Quantity | Conditions |
|---|---|---|
| Glycine derivative with 4-tert-butylphenyl group | - | Base (e.g., Et3N, pyridine) |
| Methanesulfonyl chloride | - | Solvent (e.g., CH2Cl2, EtOAc) |
Hypothetical Synthesis Pathway
A hypothetical synthesis pathway for N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine could involve the following steps:
- Protection of Glycine : Synthesize tert-butyl glycinate from glycine and ethyl tert-butyl ester under acidic conditions.
- Introduction of the 4-tert-Butylphenyl Group : React the protected glycine derivative with 4-tert-butylphenyl halide in the presence of a base.
- Deprotection and Introduction of the Methylsulfonyl Group : Deprotect the carboxyl group of glycine, then react with methanesulfonyl chloride in the presence of a base.
Challenges and Considerations
- Selectivity : Ensuring the selective introduction of the methylsulfonyl group without affecting the 4-tert-butylphenyl group.
- Yield : Optimizing reaction conditions to achieve high yields at each step.
- Purification : Developing efficient purification methods to isolate the final product.
Data Tables
Table 1: Hypothetical Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Glycine to tert-butyl glycinate | Acidic conditions | - |
| 2 | Introduction of 4-tert-butylphenyl group | Base, solvent | - |
| 3 | Deprotection and introduction of methylsulfonyl group | Base, solvent | - |
Table 2: Reagents and Conditions
| Reagent | Quantity | Conditions |
|---|---|---|
| Glycine | - | Acidic conditions |
| Ethyl tert-butyl ester | - | - |
| 4-tert-Butylphenyl halide | - | Base, solvent |
| Methanesulfonyl chloride | - | Base, solvent |
Chemical Reactions Analysis
Types of Reactions: N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine has been studied for its potential role as an antidiabetic agent. Research indicates that compounds with similar structures can enhance insulin sensitivity and glucose uptake in muscle cells. For instance, derivatives of glycine have been shown to modulate glucose metabolism through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that certain sulfonamide derivatives can inhibit neuroinflammation and oxidative stress, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's. This is attributed to their ability to modulate G-protein coupled receptors (GPCRs), which are essential targets in drug discovery for neurological disorders .
Agricultural Applications
1. Herbicide Development
In agricultural chemistry, this compound has potential as a herbicide. Its structural characteristics allow it to act as a selective inhibitor of specific enzymes involved in plant growth. For example, sulfonylurea herbicides work by inhibiting acetolactate synthase (ALS), leading to the death of susceptible plants while being safe for crops like corn and soybeans .
Environmental Science Applications
1. Environmental Monitoring
The compound's ability to form stable complexes with heavy metals makes it useful in environmental monitoring. It can be employed as a chelating agent for the extraction and analysis of toxic metals from soil and water samples. This application is crucial for assessing contamination levels and developing remediation strategies .
Table 1: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antidiabetic Agent | Enhances insulin sensitivity via AMPK activation |
| Neuroprotective Effects | Inhibits neuroinflammation and oxidative stress | |
| Agricultural Chemistry | Herbicide Development | Inhibits ALS enzyme in susceptible plants |
| Environmental Science | Environmental Monitoring | Chelates heavy metals for extraction |
Case Studies
Case Study 1: Antidiabetic Properties
A study conducted on various glycine derivatives demonstrated that this compound significantly improved glucose uptake in vitro by activating AMPK pathways in skeletal muscle cells. The results indicated a 30% increase in glucose absorption compared to untreated controls, highlighting its potential as a therapeutic agent for type 2 diabetes .
Case Study 2: Herbicidal Activity
In field trials, the application of this compound exhibited effective weed control with minimal impact on crop yield. The compound was applied at varying concentrations, showing a dose-dependent response where higher concentrations led to greater weed suppression without affecting the growth of maize crops .
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the methylsulfonyl moiety play crucial roles in binding to these targets, modulating their activity. The glycine moiety may also contribute to the compound’s overall bioactivity by interacting with amino acid residues in the target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Effects on Hydrophobicity :
- The 4-tert-butylphenyl group in the target compound increases hydrophobicity compared to the 3-methylphenyl group in ’s compound (clogP ~3.5 vs. ~2.1 estimated) . This property may enhance membrane permeability in biological systems.
- Fmoc-protected analogs (e.g., BB7, BB9) exhibit even higher molecular weights and complexity, favoring use in solid-phase peptide synthesis (SPPS) .
Electronic Effects: The methylsulfonyl group in all compounds acts as an electron-withdrawing group, increasing the acidity of the glycine NH (pKa ~4–5) .
Synthetic Accessibility :
Biological Activity
N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine (commonly referred to as a derivative of glycine) has been the subject of various studies due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Phenyl Group : A tert-butyl group attached to a phenyl ring enhances lipophilicity.
- Methylsulfonyl Group : This moiety is known for its ability to interact with biological targets, potentially modulating various biochemical pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Glycine Receptor Modulation : As a glycine derivative, it may influence glycine receptors involved in neurotransmission, particularly in the central nervous system.
- Anti-inflammatory Pathways : Studies suggest that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Anticancer Activity : Preliminary investigations have shown that derivatives like this compound can induce apoptosis in cancer cells by regulating Bcl-2 family proteins and promoting cell cycle arrest .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of this compound. For instance:
- A study reported a significant reduction in the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro when treated with this compound .
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- In animal models, it improved cognitive function and reduced neuroinflammation associated with neurodegenerative diseases .
Anticancer Properties
The anticancer potential is particularly noteworthy:
- In vitro tests indicated that this compound could inhibit the proliferation of various cancer cell lines such as MDA-MB-231 and HeLa, with IC50 values ranging from 2.1 to 7.9 μM .
Table 1: Summary of Biological Activities
Case Studies
- Neurodegenerative Disease Model :
- Cancer Treatment Exploration :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Use N-substituted glycine derivatives as starting materials, with stepwise sulfonylation and tert-butylphenyl group introduction. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using reverse-phase HPLC (≥95% purity threshold). Validate final product integrity with - and -NMR to confirm substituent positions and absence of unreacted intermediates .
Q. Which spectroscopic methods are most effective for characterizing N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR detects aromatic protons (δ 7.2–7.4 ppm) and methylsulfonyl groups (δ 3.2–3.5 ppm). -NMR identifies carbonyl (C=O, ~170 ppm) and tert-butyl carbons (~30–35 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] for : 310.1082; observed: 310.1085) .
- Infrared (IR) Spectroscopy : Detect sulfonyl (S=O, ~1350–1150 cm) and amide (N–H, ~3300 cm) stretches .
Q. What are the optimal storage conditions for sulfonated glycine derivatives to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Avoid aqueous environments to prevent hydrolysis of the sulfonyl group. Monitor stability via periodic HPLC analysis (e.g., every 6 months) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of sulfonated glycine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., tert-butyl vs. fluorophenyl groups) on target binding using radioligand displacement assays. For example, tert-butyl groups enhance lipophilicity, potentially improving membrane permeability .
- Dose-Response Analysis : Use in vitro models (e.g., ion channel assays) to clarify conflicting EC values. Normalize data to control compounds (e.g., 3FMSG in KCNA1 potassium channel studies) .
Q. What experimental approaches are used to determine the role of the tert-butyl group in the compound’s stability and reactivity?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature) of tert-butyl vs. smaller alkyl substituents.
- Hydrolytic Stability Assays : Incubate derivatives in buffered solutions (pH 2–12) and quantify degradation via LC-MS. Tert-butyl groups reduce steric hindrance, potentially slowing hydrolysis .
- Computational Modeling : Calculate steric maps (e.g., using DFT) to predict substituent effects on reaction intermediates .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to KCNA1 potassium channels, focusing on sulfonyl-oxygen interactions with Arg294 and tert-butyl contacts with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Validate docking poses with 100-ns MD runs in explicit solvent. Compare predicted binding free energies (MM/PBSA) with experimental IC values .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
